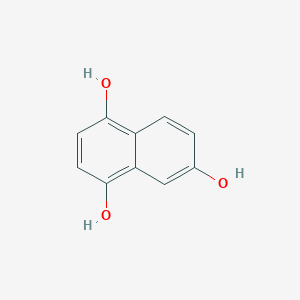
Naphthalene-1,4,6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,4,6-triol is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at the 1, 4, and 6 positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,4,6-triol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives using strong oxidizing agents. For instance, the oxidation of naphthalene with chromium trioxide in acetic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of vanadium oxide catalysts in the aerobic oxidation of naphthalene is a well-documented method . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,4,6-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, such as 1,4-naphthoquinone.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Vanadium oxide for oxidation, palladium catalysts for substitution reactions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
Naphthalene-1,4,6-triol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene-1,4,6-triol involves its interaction with various molecular targets. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Additionally, its cytotoxic effects are linked to the generation of reactive oxygen species (ROS) and subsequent cellular damage .
Comparison with Similar Compounds
Naphthalene-1,4,5-triol: Another triol derivative with hydroxyl groups at different positions.
Naphthalene-1,3,8-triol: Differently substituted naphthalene with distinct chemical properties.
Uniqueness: Naphthalene-1,4,6-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct reactivity and biological activity compared to other naphthalene triols. Its ability to undergo specific oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
53589-65-4 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
naphthalene-1,4,6-triol |
InChI |
InChI=1S/C10H8O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11-13H |
InChI Key |
YCAFCYKVEIHDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















